REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][O:4][C:3]2[CH:7]=[C:8](C=O)[CH:9]=[CH:10][C:2]1=2.C1C=C(Cl)C=C(C(OO)=[O:21])C=1>C(Cl)Cl>[O:1]1[CH2:6][CH2:5][O:4][C:3]2[CH:7]=[C:8]([OH:21])[CH:9]=[CH:10][C:2]1=2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1C2=C(OCC1)C=C(C=C2)C=O
|
Name
|
|
Quantity
|
4.204 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated NaHCO3 soln
|
Type
|
EXTRACTION
|
Details
|
and was extracted with CH2Cl2 (3×10 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in MeOH
|
Type
|
ADDITION
|
Details
|
containing NaOH
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (3×10 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
WASH
|
Details
|
was washed with saturated NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The DCM solution was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(OCC1)C=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.591 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |